molecular formula C11H11NO2S B3287073 Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate CAS No. 83716-04-5

Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate

Cat. No.: B3287073
CAS No.: 83716-04-5
M. Wt: 221.28 g/mol
InChI Key: HEDBTMVEFOAHKM-UHFFFAOYSA-N
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Description

Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate (CAS: 83716-04-5) is a benzo[b]thiophene derivative with a methyl ester group at position 2 and a methylamino substituent at position 2. Its molecular formula is C₁₁H₁₁NO₂S, with a molecular weight of 221.28 g/mol . The compound is stored under controlled conditions (2–8°C), indicating sensitivity to temperature and moisture .

Properties

IUPAC Name

methyl 3-(methylamino)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-12-9-7-5-3-4-6-8(7)15-10(9)11(13)14-2/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDBTMVEFOAHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(SC2=CC=CC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate can be achieved through various methods. One common synthetic route involves the microwave-assisted synthesis of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C . This method provides rapid access to 3-aminobenzo[b]thiophenes in high yields (58–96%) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The benzo[b]thiophene core allows diverse functionalization. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key Properties
Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate 3-(NHCH₃), 2-COOCH₃ 221.28 Hydrophilic due to NHCH₃; moderate polarity
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate 3-Cl, 2-COOCH₃ 240.69 Electron-withdrawing Cl enhances reactivity; higher lipophilicity
Methyl 3-(morpholinosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate 3-(morpholinosulfonyl), 4-F, 2-COOCH₃ 347.36 Bulky sulfonyl group increases polarity; demonstrated hepatitis B inhibition
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate 3-OH, 2-COOCH₂CH₃ 222.26 Hydrogen bonding via OH; improved solubility
Methyl 5-bromo-7-(methylthio)benzo[b]thiophene-2-carboxylate 5-Br, 7-SCH₃, 2-COOCH₃ 317.22 Bromo and thioether groups enhance metabolic stability
Key Observations:
  • Electron-Donating vs. Withdrawing Groups: The methylamino group (NHCH₃) in the target compound is electron-donating, contrasting with electron-withdrawing substituents like Cl or sulfonyl groups. This affects reactivity in nucleophilic substitution or coupling reactions .
  • Polarity and Solubility: Morpholinosulfonyl and hydroxy derivatives exhibit higher polarity due to hydrogen-bonding capabilities, whereas methylthio and bromo groups increase lipophilicity .
  • Steric Effects: Bulkier groups (e.g., morpholinosulfonyl) may hinder molecular docking in biological targets compared to smaller substituents like NHCH₃ .

Biological Activity

Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities. The compound features a benzothiophene core, which is a fused ring structure consisting of a benzene ring and a thiophene ring. Its molecular formula is C12H13N1O2SC_{12}H_{13}N_{1}O_{2}S, with a molecular weight of approximately 235.30 g/mol.

Structural Characteristics

Feature Description
Core Structure Benzothiophene
Functional Groups Methylamino, Ester
Molecular Weight 235.30 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these activities range significantly, indicating its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, it has been reported to induce apoptosis in specific cancer cell lines by modulating pathways related to cell survival and proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease progression.
  • Signal Transduction Modulation : It could interfere with signaling pathways that regulate cell growth and survival.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed in certain studies, contributing to its anticancer effects.

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values as low as 32 µg/mL for some strains.

Research on Anticancer Effects

In vitro studies have demonstrated that this compound significantly reduces the viability of cancer cells such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate

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